molecular formula C8H16N2O2 B11752790 (S)-2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-propan-1-one

(S)-2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-propan-1-one

Cat. No.: B11752790
M. Wt: 172.22 g/mol
InChI Key: QOGHHSKRNLOCBJ-NKWVEPMBSA-N
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Description

(S)-2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-propan-1-one is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring both an amino group and a methoxy-substituted pyrrolidine ring, makes it a valuable subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-1-propanol and ®-3-methoxy-pyrrolidine.

    Formation of Intermediate: The (S)-2-amino-1-propanol is first protected using a suitable protecting group, such as a benzyl or tert-butyloxycarbonyl (Boc) group.

    Coupling Reaction: The protected (S)-2-amino-1-propanol is then coupled with ®-3-methoxy-pyrrolidine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-propan-1-one may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for yield and purity.

    Purification: Utilizing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-propan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-propan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-propan-1-one involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-1-(®-3-hydroxy-pyrrolidin-1-yl)-propan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

    (S)-2-Amino-1-(®-3-ethyl-pyrrolidin-1-yl)-propan-1-one: Similar structure but with an ethyl group instead of a methoxy group.

Uniqueness

(S)-2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-substituted pyrrolidine ring differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

(2S)-2-amino-1-[(3R)-3-methoxypyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C8H16N2O2/c1-6(9)8(11)10-4-3-7(5-10)12-2/h6-7H,3-5,9H2,1-2H3/t6-,7+/m0/s1

InChI Key

QOGHHSKRNLOCBJ-NKWVEPMBSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CC[C@H](C1)OC)N

Canonical SMILES

CC(C(=O)N1CCC(C1)OC)N

Origin of Product

United States

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